molecular formula C6H6ClFN2 B3226656 (2-Chloro-3-fluoropyridin-4-YL)methanamine CAS No. 1256834-90-8

(2-Chloro-3-fluoropyridin-4-YL)methanamine

Cat. No.: B3226656
CAS No.: 1256834-90-8
M. Wt: 160.58
InChI Key: YOIOTDMJOCUDBE-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoropyridin-4-YL)methanamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluoropyridin-4-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method is the chlorination of 3-fluoropyridine to obtain 2-chloro-3-fluoropyridine, which is then subjected to a nucleophilic substitution reaction with methanamine. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluoropyridin-4-YL)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or THF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of secondary or tertiary amines.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoropyridin-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-fluoropyridin-4-YL)methanamine
  • (2-Fluoropyridin-4-YL)methanamine
  • (3-Fluoropyridin-4-YL)methanamine

Uniqueness

(2-Chloro-3-fluoropyridin-4-YL)methanamine is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

(2-chloro-3-fluoropyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIOTDMJOCUDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CN)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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